molecular formula C9H7F3N4O2 B12078798 Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Cat. No.: B12078798
M. Wt: 260.17 g/mol
InChI Key: NPFAWRBNYSTLKF-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a trifluoromethyl group and an ethyl ester functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is carried out in dichloromethane at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Isocyanates: React with the triazolopyrazine core to form various derivatives.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7F3N4O2

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-15-14-6-3-13-5(4-16(6)7)9(10,11)12/h3-4H,2H2,1H3

InChI Key

NPFAWRBNYSTLKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(N=C2)C(F)(F)F

Origin of Product

United States

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